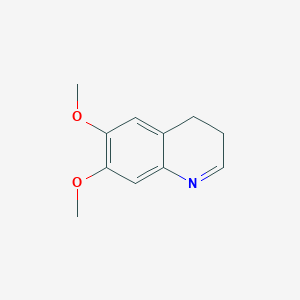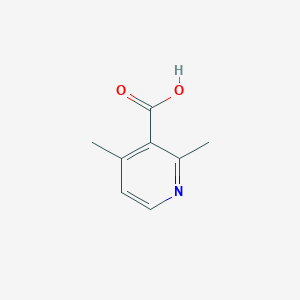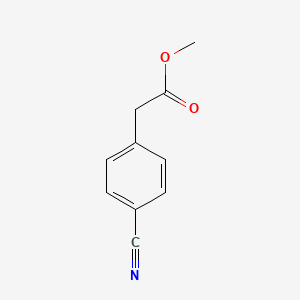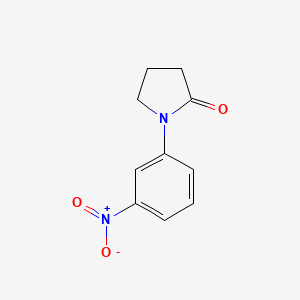![molecular formula C13H11NO2 B1301076 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde CAS No. 386715-48-6](/img/structure/B1301076.png)
5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde
説明
The compound 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde is a derivative of the pyridoquinoline class, which is characterized by a fused pyrido and quinoline ring system. This class of compounds has been the subject of various studies due to their potential biological activities and their interesting chemical properties.
Synthesis Analysis
The synthesis of related pyridoquinoline derivatives has been achieved through the Vilsmeier-Haack reaction, which is a formylation process that can introduce aldehyde groups into aromatic compounds. For instance, the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes was successfully performed using this method starting from 7-acetyl-2-arylindoles . This reaction is notable for its ability to construct carbon-carbon and carbon-nitrogen bonds in a single operation, leading to polycarbo-substituted pyrroloquinolinones .
Molecular Structure Analysis
The molecular structure and geometry of similar compounds, such as 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes, have been characterized using a combination of NMR, infrared, and mass spectroscopic techniques, as well as single crystal X-ray diffraction . These techniques are essential for confirming the structure of synthesized compounds and for understanding their three-dimensional arrangement.
Chemical Reactions Analysis
The chemical behavior of related quinolinone derivatives has been explored in various studies. For example, the reaction of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride demonstrated a ring-opening ring-closure (RORC) mechanism, leading to a variety of products . This indicates that the pyridoquinoline derivatives can undergo complex chemical transformations, which could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridoquinoline derivatives can be influenced by substituents and functional groups. For instance, bromination of the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid resulted in a mixture of products with different properties . The presence of a bromine atom can significantly alter the biological activity of these compounds, as seen in the increased diuretic activity of brominated analogs .
科学的研究の応用
Synthesis and Structural Analysis
5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde and its derivatives have been a subject of synthesis and structural analysis in various studies. For instance, Ukrainets et al. (2013) discussed the synthesis of related compounds and their bromination, which yielded products with distinct structural features (Ukrainets, Golik, & Chernenok, 2013). In a similar study, Mphahlele et al. (2020) synthesized derivatives of this compound and evaluated their crystal structures, highlighting their potential in structural chemistry (Mphahlele, Maluleka, Lerooibaaki, & Choong, 2020).
Diuretic Activity and Potential as Medicinal Agents
Several studies have explored the diuretic activity of derivatives of 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde. Ukrainets et al. (2013, 2018) found that certain derivatives exhibit significant diuretic effects, making them candidates for further exploration as medicinal agents (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).
Antibacterial and Antitubercular Properties
Research by Ishikawa et al. (1990) and Ukrainets et al. (2008) indicated that certain derivatives possess antibacterial and antitubercular activities, demonstrating their potential in the field of infectious disease treatment (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990), (Ukrainets, Tkach, & Grinevich, 2008).
Molecular Interactions and Effects on DNA
Research has also been conducted on the effects of these compounds on molecular interactions and DNA. Sharma et al. (2014) synthesized derivatives and evaluated their DNA photocleavage activity, providing insights into their potential applications in molecular biology and pharmacology (Sharma, Khare, Kumar, & Beniwal, 2014).
特性
IUPAC Name |
2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-8-11-7-10-4-1-3-9-5-2-6-14(12(9)10)13(11)16/h1,3-4,7-8H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZDNTSHNYEKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371157 | |
| Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde | |
CAS RN |
386715-48-6 | |
| Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 386715-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)



![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)




![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)
